molecular formula C22H29NO2 B13046612 3,3'-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

3,3'-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol

Cat. No.: B13046612
M. Wt: 339.5 g/mol
InChI Key: BGMYKCNSSRUILA-UHFFFAOYSA-N
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Description

3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol: is a complex organic compound characterized by the presence of two phenolic groups connected through a cyclopentylmethyl-bridged azanediyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylmethylamine with 2-bromoethanol to form an intermediate, which is then reacted with phenol derivatives under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium hydride (NaH) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as a ligand in coordination chemistry to form stable complexes with metals.

Biology

In biological research, this compound is investigated for its potential as an antioxidant due to the presence of phenolic groups. It is also studied for its interactions with biological macromolecules, such as proteins and nucleic acids .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities. The compound’s ability to chelate metal ions is also of interest in developing metal-based drugs .

Industry

In the industrial sector, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is used as an intermediate in the synthesis of polymers and resins. Its antioxidant properties make it useful as a stabilizer in various industrial applications .

Mechanism of Action

The mechanism of action of 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol involves its ability to donate hydrogen atoms from the phenolic groups, thereby neutralizing free radicals and preventing oxidative damage. The compound can also chelate metal ions, which may inhibit metal-catalyzed oxidative processes. These properties contribute to its antioxidant and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-(Ethane-1,2-diyl)diphenol
  • 4,4’-(((2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene))bis(2-methoxyphenol)
  • [Oxalylbis(azanediyl)]bis(ethane-2,1-diyl) bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]

Uniqueness

Compared to similar compounds, 3,3’-(((Cyclopentylmethyl)azanediyl)bis(ethane-2,1-diyl))diphenol is unique due to the presence of the cyclopentylmethyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H29NO2

Molecular Weight

339.5 g/mol

IUPAC Name

3-[2-[cyclopentylmethyl-[2-(3-hydroxyphenyl)ethyl]amino]ethyl]phenol

InChI

InChI=1S/C22H29NO2/c24-21-9-3-7-18(15-21)11-13-23(17-20-5-1-2-6-20)14-12-19-8-4-10-22(25)16-19/h3-4,7-10,15-16,20,24-25H,1-2,5-6,11-14,17H2

InChI Key

BGMYKCNSSRUILA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN(CCC2=CC(=CC=C2)O)CCC3=CC(=CC=C3)O

Origin of Product

United States

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